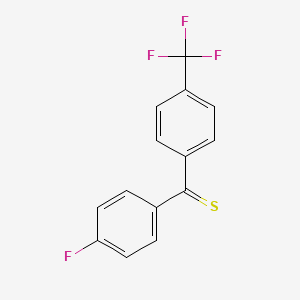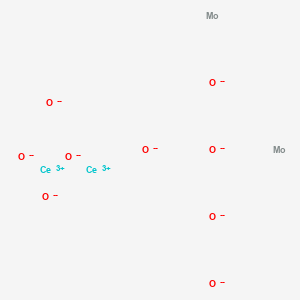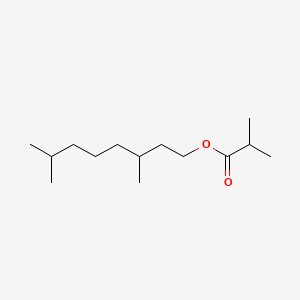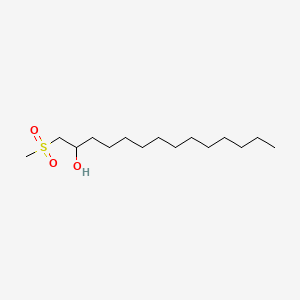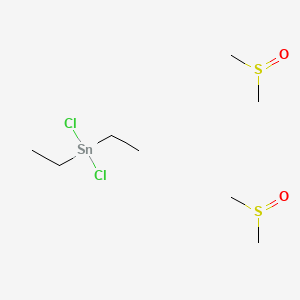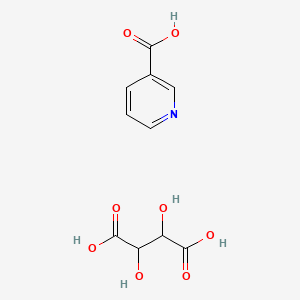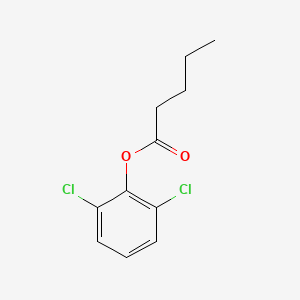
2,6-Dichlorophenyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorophenyl valerate is an organic compound with the molecular formula C11H12Cl2O2 It is an ester derived from valeric acid and 2,6-dichlorophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenyl valerate typically involves the esterification of valeric acid with 2,6-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichlorophenyl valerate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,6-dichlorophenol and valeric acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent (e.g., ethanol) and under controlled temperature conditions.
Major Products Formed:
Hydrolysis: 2,6-Dichlorophenol and valeric acid.
Substitution: Various substituted phenyl valerates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenyl valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed hydrolysis reactions.
Medicine: Research into its potential as a prodrug or its derivatives for therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorophenyl valerate primarily involves its hydrolysis to release 2,6-dichlorophenol and valeric acid. The released 2,6-dichlorophenol can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,6-Dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenyl valerate, known for its use in the production of herbicides and disinfectants.
Valeric Acid: A carboxylic acid used in the synthesis of esters and as a flavoring agent.
Comparison: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its individual components. The presence of the ester bond makes it more reactive in hydrolysis reactions, and the dichlorophenyl group enhances its potential for substitution reactions. This combination of properties makes it a versatile compound for various applications.
Propiedades
Número CAS |
71463-59-7 |
|---|---|
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
(2,6-dichlorophenyl) pentanoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-7-10(14)15-11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 |
Clave InChI |
ISMFOXVVLSHSRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



